molecular formula C17H17N5OS B2633148 5-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2,1,3-benzothiadiazole CAS No. 2319641-32-0

5-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2,1,3-benzothiadiazole

Cat. No.: B2633148
CAS No.: 2319641-32-0
M. Wt: 339.42
InChI Key: LNHFFWISBCSDQP-UHFFFAOYSA-N
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Description

5-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2,1,3-benzothiadiazole is a useful research compound. Its molecular formula is C17H17N5OS and its molecular weight is 339.42. The purity is usually 95%.
The exact mass of the compound ((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Antiviral and Antitumoral Activity

The chemical structure of interest is closely related to compounds known for their antiviral and antitumoral activities. A series of compounds with subtle structural variations, including those resembling the specified structure, have demonstrated significant potential in inhibiting viral infections and tumor growth. These compounds achieve their antitumoral activity by inhibiting tubulin polymerization, a process critical for cell division in cancer cells (Jilloju et al., 2021).

Antibacterial Properties

Compounds structurally similar to the specified chemical have been synthesized and characterized for their antibacterial activities. These compounds have demonstrated promising results against various bacterial strains, highlighting their potential as antibacterial agents (Landage et al., 2019).

Synthesis and Chemical Analysis

The compound is related to various synthesized derivatives that have been studied extensively for their chemical properties and potential applications. These studies often involve detailed synthesis procedures, structural characterization, and analysis through various spectroscopic techniques, providing a wealth of information about the compound's chemical behavior and potential applications (Bawa et al., 2010).

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c23-17(11-2-5-15-16(8-11)20-24-19-15)22-12-3-4-13(22)10-14(9-12)21-7-1-6-18-21/h1-2,5-8,12-14H,3-4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNHFFWISBCSDQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC4=NSN=C4C=C3)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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